
1-(1,1-Dioxo-1lambda6-thian-4-yl)cyclobutane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,1-Dioxo-1lambda6-thian-4-yl)cyclobutane-1-carboxylic acid is a chemical compound characterized by the presence of a cyclobutane ring attached to a carboxylic acid group and a thian-4-yl group with a dioxo functional group
Vorbereitungsmethoden
The synthesis of 1-(1,1-Dioxo-1lambda6-thian-4-yl)cyclobutane-1-carboxylic acid typically involves the following steps:
Cyclobutane Formation: The cyclobutane ring can be synthesized through cycloaddition reactions involving alkenes.
Thian-4-yl Group Introduction: The thian-4-yl group can be introduced via nucleophilic substitution reactions using appropriate thiol derivatives.
Dioxo Functionalization: The dioxo functional group is incorporated through oxidation reactions using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions involving carbon dioxide and suitable catalysts.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-(1,1-Dioxo-1lambda6-thian-4-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can convert the dioxo group to other functional groups such as hydroxyl or sulfide groups.
Substitution: The thian-4-yl group can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of new derivatives.
Hydrolysis: The carboxylic acid group can undergo hydrolysis to form corresponding carboxylate salts.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles.
Wissenschaftliche Forschungsanwendungen
1-(1,1-Dioxo-1lambda6-thian-4-yl)cyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(1,1-Dioxo-1lambda6-thian-4-yl)cyclobutane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The dioxo functional group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(1,1-Dioxo-1lambda6-thian-4-yl)cyclobutane-1-carboxylic acid can be compared with similar compounds such as:
1-(1,1-Dioxo-1lambda6-thian-4-yl)methanesulfonyl chloride: This compound has a similar thian-4-yl group but differs in the presence of a methanesulfonyl chloride group instead of a carboxylic acid group.
1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carboxylic acid: This compound features a thiolan-3-yl group and a pyrazole ring, making it structurally distinct.
2-(1,1-Dioxo-1lambda6-thian-4-yl)-2-methylpropanoic acid: This compound has a similar thian-4-yl group but differs in the presence of a methylpropanoic acid group.
Eigenschaften
Molekularformel |
C10H16O4S |
|---|---|
Molekulargewicht |
232.30 g/mol |
IUPAC-Name |
1-(1,1-dioxothian-4-yl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O4S/c11-9(12)10(4-1-5-10)8-2-6-15(13,14)7-3-8/h8H,1-7H2,(H,11,12) |
InChI-Schlüssel |
AHNMNBKMBYUPGW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(C2CCS(=O)(=O)CC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2H3)methoxy-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B15300727.png)


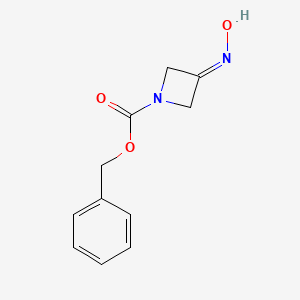
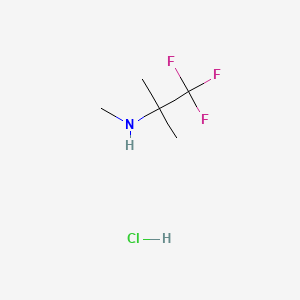
![3-(2-Fluorophenyl)-1-[2-(prop-2-enoyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]urea](/img/structure/B15300751.png)
![tert-butyl N-{4-[(4-{[(tert-butoxy)carbonyl]amino}butyl)(methyl)amino]butyl}carbamate](/img/structure/B15300770.png)
![Rac-(1R,5R)-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B15300773.png)

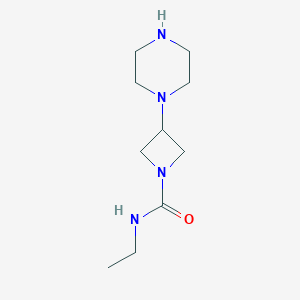
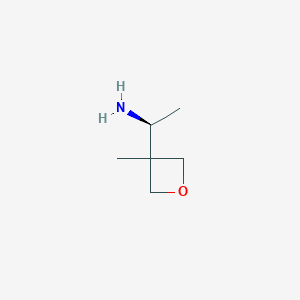
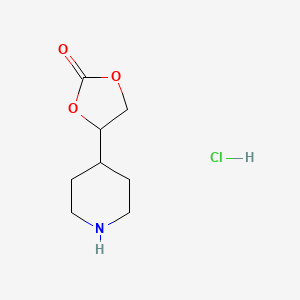
![4-(Aminomethyl)bicyclo[2.1.1]hexane-2-carboxylicacidhydrochloride](/img/structure/B15300805.png)
![N-{2-[(2-methoxyethyl)amino]ethyl}acetamide](/img/structure/B15300807.png)
